C-DIM12

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-DIM12 involves the reaction of 4-chlorobenzaldehyde with indole in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the intermediate compounds and their subsequent reaction under controlled conditions to yield high-purity this compound .

Chemical Reactions Analysis

Key Structural Features:

-

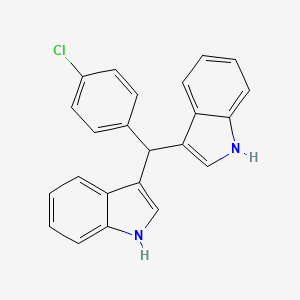

Molecular Formula : C₂₃H₁₇ClN₂

-

SMILES Notation : ClC1=CC=C(C(C2=CNC3=C2C=CC=C3)C4=CNC5=C4C=CC=C5)C=C1

Metabolic Reactions

C-DIM12 undergoes extensive hepatic metabolism, primarily involving oxidation and glucuronidation . Studies in murine models identified the following pathways:

Table 1: Major Metabolic Pathways of this compound

| Reaction Type | Site of Metabolism | Metabolite Identified | Key Enzymes/Processes |

|---|---|---|---|

| Oxidative Dehalogenation | Liver, Kidney | C-DIM8 (dechlorinated analog) | CYP450-mediated oxidation |

| Glucuronidation | Liver Microsomes | This compound-glucuronide | UDP-glucuronosyltransferase |

| Indole Ring Oxidation | Plasma, Urine | Hydroxy-C-DIM12 | CYP1A2, CYP3A4 |

-

Oxidative Dehalogenation : Loss of the chlorine substituent generates C-DIM8, a metabolite observed in urine and liver .

-

Glucuronidation : Conjugation with glucuronic acid enhances water solubility for renal excretion .

3.1. Mass Spectrometric Fragmentation

This compound exhibits characteristic fragmentation patterns under LC-MS/MS:

Table 2: MS/MS Fragmentation Data

| Ion Transition (m/z) | Fragment Identity | Relative Abundance (%) |

|---|---|---|

| 355.1 → 116.0 | Indole moiety | 100 |

| 355.1 → 243.1 | Chlorophenyl-indole moiety | 75 |

| 371.1 → 132.0 | Hydroxylated indole | 30 |

3.2. Microsomal Stability

In murine liver microsomes:

Table 3: Pharmacokinetic Parameters in Mice

| Parameter | Value (Mean ± SD) |

|---|---|

| Oral Bioavailability | 62% ± 8% |

| Plasma Half-life (t₁/₂) | 3.2 ± 0.7 hours |

| Brain-to-Plasma Ratio | 3.1:1 |

Chemical Interactions

This compound inhibits NF-κB by stabilizing nuclear corepressor proteins, reducing pro-inflammatory gene expression . This interaction is non-covalent and reversible.

Degradation Under Stress Conditions

Scientific Research Applications

C-DIM12 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of indole derivatives in various chemical reactions.

Biology: Investigated for its role in modulating biological pathways, particularly those involving nuclear receptors.

Medicine: Explored for its potential therapeutic effects in cancer treatment and neuroprotection.

Mechanism of Action

C-DIM12 exerts its effects primarily through the activation of the nuclear receptor Nurr1 (NR4A2). This activation leads to the modulation of various signaling pathways, including those involved in inflammation and cell survival. The compound has been shown to inhibit the expression of pro-inflammatory mediators and promote the survival of dopaminergic neurons, making it a potential therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

C-DIM5: Another analog of C-DIM12, which has a greater affinity for NR4A1.

C-DIM8: Similar to this compound but with different effects on NR4A1.

Uniqueness of this compound

This compound is unique due to its high affinity for NR4A2 and its potent neuroprotective and anti-inflammatory effects. Among the different C-DIM analogs, this compound has shown the most significant potential in neuroprotection and cancer treatment .

Biological Activity

C-DIM12, a synthetic compound derived from the indole family, is recognized for its role as a ligand for the nuclear receptor Nurr1. This compound has garnered attention due to its potential neuroprotective and anti-inflammatory properties, particularly in models of neurodegenerative diseases such as Parkinson's disease and conditions involving brain inflammation.

This compound functions primarily through its interaction with the Nurr1 receptor, which is crucial for the development and maintenance of dopaminergic neurons. Research indicates that this compound enhances Nurr1 activity, leading to the suppression of pro-inflammatory signaling pathways, particularly those mediated by NF-κB. This modulation results in decreased expression of inflammatory cytokines and chemokines in various cellular models.

Key Research Findings

-

Neuroprotective Effects :

- In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound demonstrated significant neuroprotective effects. Oral administration of this compound (25 mg/kg) preserved dopaminergic neurons in the substantia nigra and striatum, suggesting a protective role against neurotoxic stress .

- A study showed that this compound improved neurological function and reduced neuron loss in models of intracerebral hemorrhage (ICH) by suppressing microglial activation and inflammatory mediators such as IL-6 and CCL2 .

-

Anti-inflammatory Properties :

- This compound effectively inhibited pro-inflammatory gene transcription in BV-2 microglial cells stimulated with lipopolysaccharide (LPS). This inhibition was associated with enhanced Nurr1-dependent transrepression of NF-κB at inflammatory gene promoters .

- The compound also selectively altered the secretion of inflammatory chemokines, demonstrating its potential to modulate immune responses in various cellular contexts .

Study on Neuroinflammation

A recent study investigated the effects of this compound on neuroinflammation following ICH. Mice treated with this compound showed:

- Reduced Microglial Activation : Immunohistochemical analysis revealed a significant decrease in activated microglia/macrophages after treatment with this compound at doses of 50 mg/kg and 100 mg/kg.

- Improved Neurological Outcomes : Behavioral assessments indicated that treated mice exhibited better recovery in motor functions compared to controls .

Study on Parkinson's Disease Model

In another study focused on Parkinson's disease:

- Dopaminergic Neuron Preservation : Mice receiving this compound alongside MPTP showed a notable preservation of dopamine neurons compared to those receiving only MPTP.

- Mechanistic Insights : The protective effects were linked to the activation of Nurr1 and subsequent downregulation of inflammatory pathways .

Data Tables

| Study | Model | Dosage | Key Findings |

|---|---|---|---|

| Carbone et al., 2015 | MPTP-induced PD | 25 mg/kg/day | Preserved dopaminergic neurons; reduced inflammation |

| De Miranda et al., 2018 | ICH model | 50 mg/kg/day | Improved neurological function; reduced microglial activation |

| Recent Study (2023) | In vitro LPS stimulation | 10 µM | Altered chemokine secretion; inhibited inflammatory response |

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie C-DIM12's activation of Nurr1?

this compound binds to the ligand-binding domain (LBD) of Nurr1, stabilizing its interaction with co-activators. Computational docking studies predict binding at two sites: the co-activator interface (ΔG = -273.3 kcal/mol) and the ligand-binding pocket (ΔG = -212.2 kcal/mol) . Experimental validation using Gal4-Nurr1 reporter assays in PC12 cells confirmed dose-dependent transactivation (e.g., 10 µM this compound increased luciferase activity by 2.5-fold, p < 0.05) . However, NMR structural footprinting later revealed no direct binding to Nurr1’s LBD, suggesting indirect modulation via kinase pathways or polypharmacology .

Q. How does this compound protect dopaminergic neurons in Parkinson’s disease (PD) models?

In MPTP-treated mice, this compound (10 mg/kg/day orally) reduced TH+ neuron loss in the substantia nigra by 40% compared to controls (p < 0.01) and preserved striatal dopamine levels by 30% . Mechanistically, it inhibits NF-κB-dependent neuroinflammatory genes (e.g., TNF-α, IL-6) in microglia and astrocytes, as shown via qPCR arrays and immunohistochemistry (IBA-1+ cell reduction: 50% in SNpc, p < 0.05) . It also upregulates dopamine transporters (DAT, VMAT2) and maintains Nurr1 nuclear localization .

Q. What experimental models are optimal for studying this compound’s neuroprotective effects?

- In vitro : Primary dopaminergic neurons exposed to 6-OHDA or MPP+ toxicity, with survival quantified via MTT assays and Nurr1 expression via Western blot .

- In vivo : Subacute MPTP/probenecid (MPTPp) mouse models, where this compound’s brain-to-plasma ratio (3:1) ensures sufficient CNS bioavailability . Behavioral outcomes (e.g., rotarod performance, open-field tests) correlate with TH+ neuron counts .

Advanced Research Questions

Q. How do contradictory findings on this compound’s Nurr1 activation vs. inhibition arise in different cancer models?

In glioblastoma and pancreatic ductal adenocarcinoma (PDAC), this compound acts as a Nurr1 antagonist, suppressing pro-oncogenic autophagy (e.g., LC3-II puncta reduced by 60% in Panc1 cells) and synergizing with gemcitabine to enhance apoptosis (cleaved PARP increased 3-fold, p < 0.001) . Conversely, in neuronal models, it activates Nurr1 to promote neuroprotection . This duality may stem from cell-type-specific post-translational modifications of Nurr1 or interactions with co-repressors like SMRT .

Q. What methodological approaches resolve concentration-dependent biphasic effects of this compound?

- Dose-response profiling : In SH-SY5Y cells, 10 µM this compound increases SYNGR3 promoter activity (AUC = 2.8 × 10⁵ vs. 1.4 × 10⁵ in controls), but 40–80 µM reduces cell viability by 50% and Nurr1 mRNA by 70% .

- Pharmacokinetic adjustments : Split dosing (e.g., 5 mg/kg twice daily) in MPTPp mice mitigates toxicity while maintaining neuroprotection .

Q. How can researchers validate this compound’s indirect modulation of Nurr1?

- CRISPR/Cas9 knockout : Nurr1-KO pancreatic cancer cells show abolished this compound effects on ATG7/ATG12 (autophagy markers), confirming Nurr1 dependency .

- Kinase inhibition assays : Pre-treatment with PI3K/Akt inhibitors (e.g., LY294002) blocks this compound-induced Nurr1 nuclear translocation in PC12 cells .

Q. What statistical frameworks address variability in this compound’s neurobehavioral outcomes?

Mixed-effects models account for inter-animal variability in MPTPp studies. For example, this compound restores open-field exploration time to 85% of baseline (vs. 50% in MPTPp controls, p < 0.05) but fails to normalize striatal DA metabolites (DOPAC/DA ratio remains 0.8 vs. 1.2 in controls, p = NS) . Power analysis (α = 0.05, β = 0.2) recommends ≥12 mice/group to detect 30% differences in TH+ counts .

Q. Methodological Considerations

- Contradiction analysis : Use RNA-seq to compare this compound’s transcriptomic profiles in neuronal vs. cancer models, focusing on Nurr1 co-factors (e.g., p53, NF-κB) .

- Combination therapy optimization : Fractionated this compound/gemcitabine dosing in PDAC xenografts reduces tumor volume by 70% (vs. 40% for monotherapy) .

Properties

IUPAC Name |

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLRXTDMXOFBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.